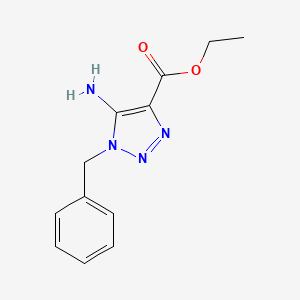

5-amino-1-bencil-1H-1,2,3-triazol-4-carboxilato de etilo

Descripción general

Descripción

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate, also known as EABTC, is a small molecule that has been studied extensively for its potential applications in scientific research. It is a member of the triazole family, which are organic compounds containing a five-membered ring with two nitrogen atoms and three carbon atoms. EABTC is an important synthetic intermediate in the synthesis of a variety of compounds, and has been used in the production of pharmaceuticals, agrochemicals, dyes, and other materials. In addition, EABTC has been studied for its potential applications in biochemistry and physiology.

Aplicaciones Científicas De Investigación

Química medicinal: agentes antimicrobianos y anticancerígenos

Los derivados de triazol, incluido el 5-amino-1-bencil-1H-1,2,3-triazol-4-carboxilato de etilo, son conocidos por sus amplias actividades biológicas . Se han utilizado en el desarrollo de agentes antimicrobianos debido a su capacidad para inhibir una variedad de enzimas y receptores . Además, su similitud estructural con los enlaces amida les permite interactuar eficazmente con los sistemas biológicos, lo que los convierte en valiosos en el diseño de fármacos anticancerígenos . Estos compuestos se pueden adaptar para dirigirse a líneas celulares cancerosas específicas, lo que ofrece un potencial para la medicina personalizada.

Ciencia de materiales: fotoestabilizadores e inhibidores de la corrosión

En la ciencia de materiales, los compuestos de triazol actúan como fotoestabilizadores, protegiendo los materiales de la degradación causada por la luz UV . Su estabilidad química en diversas condiciones también los convierte en inhibidores de la corrosión adecuados, particularmente para las aleaciones de cobre, que son cruciales en aplicaciones industriales .

Agroquímica: pesticidas y reguladores del crecimiento

El anillo de triazol es un componente clave en la síntesis de agroquímicos, incluidos los pesticidas y los reguladores del crecimiento de las plantas . Estos compuestos pueden mejorar la productividad agrícola al proteger los cultivos de plagas y enfermedades, al tiempo que regulan el crecimiento de las plantas para obtener mejores rendimientos.

Química de polímeros: síntesis de polímeros funcionales

Los triazoles son instrumentales en la química de polímeros para sintetizar polímeros funcionales. Su capacidad para formar enlaces covalentes fuertes y su alta estabilidad térmica los hacen ideales para crear polímeros con propiedades específicas para uso industrial .

Química supramolecular: sistemas huésped-huésped

En la química supramolecular, los derivados de triazol se utilizan para crear sistemas huésped-huésped debido a su capacidad para formar enlaces de hidrógeno e interactuar con diversas moléculas . Esta aplicación es significativa en el desarrollo de procesos de reconocimiento molecular y sensores.

Bioconjugación: sistemas de administración de fármacos

El this compound se puede utilizar en bioconjugación para unir fármacos a transportadores o moléculas de direccionamiento . Esto es particularmente útil en el diseño de sistemas de administración de fármacos que pueden dirigirse específicamente a las células enfermas, aumentando la eficacia de los tratamientos y minimizando los efectos secundarios.

Análisis Bioquímico

Biochemical Properties

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme β-tubulin, where the triazole moiety forms hydrogen bonds with amino acids in the active site, leading to enzyme inhibition . Additionally, this compound has been shown to bind to other biomolecules through electrostatic interactions, pi-anion interactions, and van der Waals forces, further modulating their activity .

Cellular Effects

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, it has demonstrated cytotoxic activity, reducing cell viability and inducing cell death .

Molecular Mechanism

The molecular mechanism of action of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate involves several key interactions at the molecular level. The triazole ring interacts with the active sites of enzymes, leading to inhibition or activation depending on the enzyme involved . This compound can also bind to DNA and RNA, affecting gene expression and protein synthesis. The benzyl group enhances its binding affinity to target molecules, contributing to its overall biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have indicated that it can cause sustained changes in cellular metabolism and gene expression, leading to prolonged effects on cell function .

Dosage Effects in Animal Models

The effects of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is crucial for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals .

Propiedades

IUPAC Name |

ethyl 5-amino-1-benzyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-2-18-12(17)10-11(13)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPALUGLYRHXNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296799 | |

| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20271-33-4 | |

| Record name | 20271-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

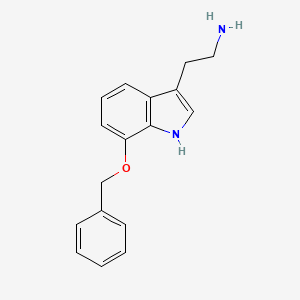

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)

![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)

![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)

![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)